molecular formula C11H13BrClN3O2 B2780547 5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide CAS No. 2411294-26-1

5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide

Cat. No. B2780547
CAS RN: 2411294-26-1
M. Wt: 334.6
InChI Key: YVABSSOCGKVJKM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group (CONH2), a bromine atom (Br), and a 2-chloropropanoyl group (C3H5ClO) .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions, where an electron-rich nucleophile selectively attacks an electron-poor carbon carrying a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This technique can provide detailed information about the positioning of atoms within the molecule and the lengths and types of chemical bonds.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in hydrolysis or reduction reactions. The bromine atom could be displaced by a nucleophile in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in water . The compound’s melting point, boiling point, and other physical properties could be determined experimentally.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyridine derivatives exhibit biological activity and are used in drugs . The specific effects of this compound would need to be determined experimentally.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its structure, it could potentially be harmful if swallowed, inhaled, or if it comes into contact with the skin . It’s always important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. Given the biological activity of many pyridine derivatives, it’s possible that this compound could have applications in medicinal chemistry .

properties

IUPAC Name

5-bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN3O2/c1-7(13)10(17)14-4-5-15-11(18)9-3-2-8(12)6-16-9/h2-3,6-7H,4-5H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVABSSOCGKVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCNC(=O)C1=NC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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